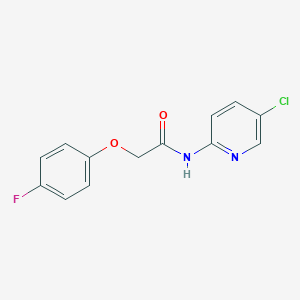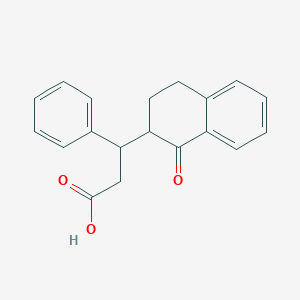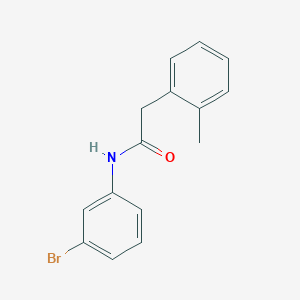
N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamide, commonly known as CFTR modulator, is a small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of cystic fibrosis (CF). CF is a genetic disorder that affects the respiratory, digestive, and reproductive systems, and it is caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. CFTR modulators are designed to correct the underlying genetic defect and improve the function of CFTR protein.
作用機序
N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamideTR modulators work by targeting specific mutations in the N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamideTR gene and improving the function of N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamideTR protein. N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamideTR protein is a chloride channel that regulates the movement of salt and water across the cell membrane. In N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamide patients, the function of N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamideTR protein is impaired, leading to the accumulation of thick mucus in the lungs, pancreas, and other organs. N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamideTR modulators work by correcting the underlying genetic defect and improving the function of N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamideTR protein, leading to the clearance of mucus and improved organ function.
Biochemical and physiological effects:
N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamideTR modulators have been shown to have significant biochemical and physiological effects in N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamide patients. N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamideTR modulators improve the function of N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamideTR protein, leading to the clearance of mucus and improved lung function. N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamideTR modulators also improve pancreatic function, leading to improved digestion and absorption of nutrients. N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamideTR modulators have been shown to reduce the incidence of pulmonary exacerbations and improve quality of life in N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamide patients.
実験室実験の利点と制限
N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamideTR modulators have several advantages for lab experiments, including their high potency and selectivity, and their ability to target specific mutations in the N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamideTR gene. However, N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamideTR modulators also have several limitations, including their complex chemical structure, which makes their synthesis challenging, and their potential toxicity, which requires careful monitoring in preclinical and clinical settings.
将来の方向性
For N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamideTR modulators include the development of more potent and selective compounds, the identification of new mutations in the N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamideTR gene that can be targeted by N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamideTR modulators, and the optimization of dosing regimens to maximize therapeutic efficacy while minimizing toxicity. Additionally, N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamideTR modulators may have potential applications in other diseases that involve ion channel dysfunction, such as chronic obstructive pulmonary disease (COPD) and asthma.
合成法
N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamideTR modulators are synthesized using various chemical methods, but the most common approach involves the modification of the pyridine and phenyl rings of the parent compound. The synthesis of N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamideTR modulators is a complex and challenging process that requires specialized skills and equipment. The chemical structure of N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamideTR modulators is crucial for their biological activity, and any modification in the structure can affect their potency and selectivity.
科学的研究の応用
N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamideTR modulators have been extensively studied in preclinical and clinical settings, and their therapeutic potential in N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamide has been demonstrated in several trials. N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamideTR modulators work by targeting specific mutations in the N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamideTR gene and improving the function of N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamideTR protein. N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamideTR modulators have shown promising results in improving lung function, reducing pulmonary exacerbations, and improving quality of life in N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamide patients.
特性
製品名 |
N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamide |
|---|---|
分子式 |
C13H10ClFN2O2 |
分子量 |
280.68 g/mol |
IUPAC名 |
N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamide |
InChI |
InChI=1S/C13H10ClFN2O2/c14-9-1-6-12(16-7-9)17-13(18)8-19-11-4-2-10(15)3-5-11/h1-7H,8H2,(H,16,17,18) |
InChIキー |
QDGIOQJMDYULKV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OCC(=O)NC2=NC=C(C=C2)Cl)F |
正規SMILES |
C1=CC(=CC=C1OCC(=O)NC2=NC=C(C=C2)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[2-(6-Methoxy-1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1-methyl-5-oxocyclopentyl]acetaldehyde](/img/structure/B239991.png)




![2,2'-Diamino[6,6'-bibenzothiazole]](/img/structure/B240005.png)




